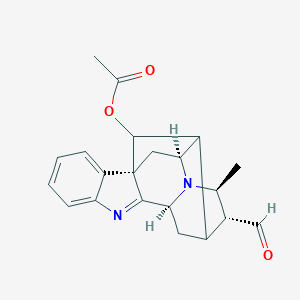
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tétrahydro-, (R)-
Vue d'ensemble
Description
Vasicinol is a quinazoline alkaloid . It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinol was shown to have an antianaphylactic action . It has been found within Peganum harmala . Vasicinol has also been studied in combination with the related alkaloid vasicine .
Synthesis Analysis
Vasicinol and structurally related quinazolines have been an area of interest for researchers all around the world . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Molecular Structure Analysis
The molecular formula of Vasicinol is C11H12N2O2 . The average mass is 204.225 Da and the monoisotopic mass is 204.089874 Da .Chemical Reactions Analysis
The main metabolic soft spots in the chemical structure of Vasicinol were the 3-hydroxyl group and the C-9 site . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Physical And Chemical Properties Analysis
The physical and chemical properties of Vasicinol include a molecular formula of C11H12N2O2 and an average mass of 204.225 Da .Applications De Recherche Scientifique
Traitement des affections respiratoires
Vasicinol, dérivé de l'arbuste Adhatoda vasica, est largement utilisé pour traiter diverses affections des voies respiratoires. Il a été traditionnellement utilisé en médecine à base de plantes pour ses propriétés bronchodilatatrices, mucolytiques et expectorantes, ce qui le rend bénéfique pour des affections telles que l'asthme, la bronchite et la toux .
Activité antimicrobienne
Des recherches ont montré que les extraits contenant du Vasicinol présentent une action inhibitrice significative contre des bactéries telles que Escherichia coli et Staphylococcus aureus. Cela suggère une application potentielle en tant qu'agent antimicrobien dans le traitement des infections bactériennes .
Gestion des troubles métaboliques
L'extrait de feuilles de A. vasica, qui contient du Vasicinol, a été étudié pour la gestion des troubles métaboliques. Des études suggèrent que les régulations enzymatiques par l'utilisation de Vasicinol pourraient être une approche efficace pour contrôler les irrégularités métaboliques .
4. Études de métabolisme in vivo et in vitro Le Vasicinol a fait l'objet d'études de métabolisme in vivo et in vitro. Ces études visent à comprendre la voie métabolique du Vasicinol chez les organismes, ce qui est crucial pour son développement en tant qu'agent thérapeutique .
Recherche pharmaceutique
La structure et les attributs biologiques du composé en ont fait un domaine d'intérêt dans la recherche pharmaceutique. Les études se concentrent sur sa biosynthèse, sa synthèse et la conception d'analogues synthétiques, ce qui pourrait conduire au développement de nouveaux médicaments .
Études de composés bioactifs
Le Vasicinol est également étudié pour ses propriétés bioactives. Cela inclut des recherches sur ses effets pharmacologiques et ses applications potentielles dans le traitement de diverses maladies au-delà des affections respiratoires .
Mécanisme D'action
Target of Action
Vasicinol, also known as Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, ®-, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial member of the pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
Vasicinol interacts with its target, TLR7, and triggers an immune response. This interaction results in the activation of the immune system, which can lead to antiviral activity . Vasicinol also exhibits bronchodilatory activity both in vitro and in vivo .
Biochemical Pathways
The interaction of Vasicinol with TLR7 affects the innate immune response pathway . This interaction can lead to the activation of downstream effects that result in an antiviral immune response .
Pharmacokinetics
The pharmacokinetics of Vasicinol involves various metabolic processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicinol are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicinol .
Result of Action
The interaction of Vasicinol with TLR7 results in the activation of the immune system, leading to antiviral activity . Furthermore, Vasicinol exhibits bronchodilatory activity, which can be beneficial in the treatment of respiratory ailments .
Action Environment
The action, efficacy, and stability of Vasicinol can be influenced by various environmental factors. For instance, the type of explant selected, basal media, organic carbon source, type and concentration of plant growth regulators, media derivatives including gelling agent and the culture conditions were all taken into account
Propriétés
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMOGRHGUPGMA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198841 | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5081-51-6 | |
| Record name | Vasicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





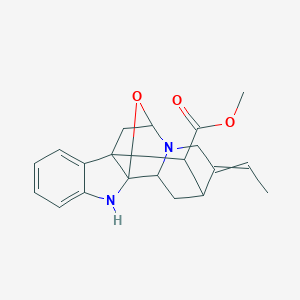
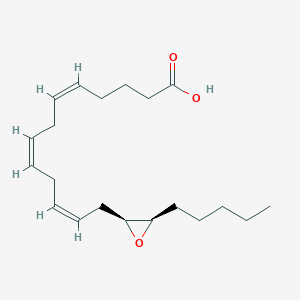
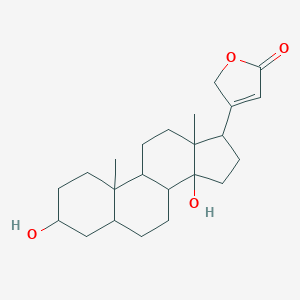


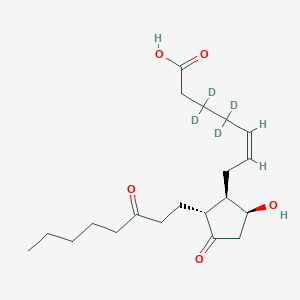
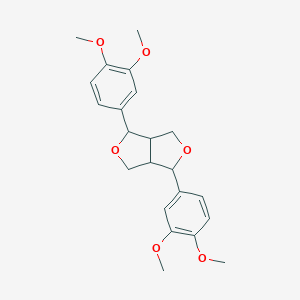

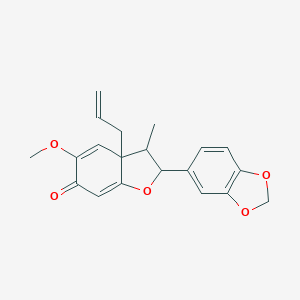
![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

